Cas no 885520-57-0 (6-hydroxy-1H-indole-4-carboxylic acid)

6-hydroxy-1H-indole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indole-4-carboxylic acid, 6-hydroxy-
- 6-hydroxy-1H-indole-4-carboxylic acid
- 6-Hydroxy-4-indolecarboxylic acid
- DTXSID00646341
- SB14879
- 6-hydroxy-1H-indole-4-carboxylicacid
- MFCD07781713
- AKOS006286635
- CS-0322103
- 885520-57-0
-
- MDL: MFCD07781713
- Inchi: InChI=1S/C9H7NO3/c11-5-3-7(9(12)13)6-1-2-10-8(6)4-5/h1-4,10-11H,(H,12,13)
- InChI Key: DVBOUYCBVGMBMR-UHFFFAOYSA-N
- SMILES: C1=CNC2=CC(=CC(=C12)C(=O)O)O
Computed Properties
- Exact Mass: 177.04300
- Monoisotopic Mass: 177.042593085g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 73.3Ų
Experimental Properties
- PSA: 73.32000
- LogP: 1.57170
6-hydroxy-1H-indole-4-carboxylic acid Security Information
6-hydroxy-1H-indole-4-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-hydroxy-1H-indole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM146795-1g |
6-Hydroxy-1H-indole-4-carboxylic acid |
885520-57-0 | 95% | 1g |
$*** | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2013-500MG |
6-hydroxy-1H-indole-4-carboxylic acid |
885520-57-0 | 95% | 500MG |
¥ 5,121.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2013-5G |
6-hydroxy-1H-indole-4-carboxylic acid |
885520-57-0 | 95% | 5g |
¥ 23,047.00 | 2023-04-13 | |
eNovation Chemicals LLC | Y0978159-5g |
6-hydroxy-1H-indole-4-carboxylic acid |
885520-57-0 | 95% | 5g |
$2100 | 2025-02-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2013-250MG |
6-hydroxy-1H-indole-4-carboxylic acid |
885520-57-0 | 95% | 250MG |
¥ 3,075.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2013-1G |
6-hydroxy-1H-indole-4-carboxylic acid |
885520-57-0 | 95% | 1g |
¥ 7,682.00 | 2023-04-13 | |
TRC | H955490-10mg |
6-Hydroxy-1H-indole-4-carboxylic acid |
885520-57-0 | 10mg |
$ 160.00 | 2022-06-04 | ||
TRC | H955490-2mg |
6-Hydroxy-1H-indole-4-carboxylic acid |
885520-57-0 | 2mg |
$ 65.00 | 2022-06-04 | ||
Alichem | A199007911-250mg |
6-Hydroxy-1H-indole-4-carboxylic acid |
885520-57-0 | 95% | 250mg |
$470.40 | 2023-08-31 | |
eNovation Chemicals LLC | Y0978159-5g |
6-hydroxy-1H-indole-4-carboxylic acid |
885520-57-0 | 95% | 5g |
$1000 | 2024-08-02 |
6-hydroxy-1H-indole-4-carboxylic acid Related Literature
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Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
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S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
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Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
Additional information on 6-hydroxy-1H-indole-4-carboxylic acid
Properties and Applications of 6-hydroxy-1H-indole-4-carboxylic acid (CAS No. 885520-57-0)
6-hydroxy-1H-indole-4-carboxylic acid, with the chemical formula C9H7NO4, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic aromatic acid belongs to the indole family, a class of molecules widely recognized for their diverse biological activities and structural versatility. The presence of both hydroxyl and carboxylic acid functional groups makes it a versatile intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry.
The compound's structure, featuring a benzene ring fused to a pyrrole ring with substitutions at the 6-position (hydroxyl group) and 4-position (carboxylic acid group), endows it with unique electronic and steric properties. These characteristics are exploited in various synthetic pathways, enabling its use as a precursor in the development of pharmacologically active agents. The indole core is particularly notable for its role in natural products and drug candidates, with numerous derivatives exhibiting antimicrobial, anti-inflammatory, and anticancer properties.
Recent advancements in synthetic methodologies have enhanced the accessibility of 6-hydroxy-1H-indole-4-carboxylic acid, making it an increasingly valuable building block for drug discovery programs. Researchers have leveraged modern catalytic techniques, such as transition-metal-catalyzed cross-coupling reactions, to streamline its synthesis from readily available starting materials. These innovations have not only improved yield and purity but also reduced the environmental footprint of its production.
In the realm of medicinal chemistry, 6-hydroxy-1H-indole-4-carboxylic acid has been extensively studied for its potential as a scaffold in the design of novel therapeutic agents. Its structural motif is reminiscent of several known bioactive compounds, suggesting that derivatives of this molecule may exhibit similar pharmacological effects. For instance, modifications at the 3-position of the indole ring have been explored to enhance binding affinity to biological targets such as enzymes and receptors.
One particularly intriguing area of research involves the exploration of 6-hydroxy-1H-indole-4-carboxylic acid derivatives as modulators of neurotransmitter systems. Indole derivatives are well-documented for their interactions with serotonin receptors, which play a crucial role in mood regulation and neuroprotection. By systematically varying substituents on the indole core, chemists aim to develop compounds that can selectively target specific serotonin receptor subtypes, potentially leading to treatments for neurological disorders such as depression and neurodegeneration.
The carboxylic acid moiety in 6-hydroxy-1H-indole-4-carboxylic acid also provides opportunities for further functionalization through esterification or amidation reactions. These transformations yield derivatives with enhanced solubility or stability, making them more suitable for formulation into pharmaceutical products. Additionally, the hydroxyl group can participate in hydrogen bonding interactions, which is critical for optimizing binding affinity in drug design.
Industrial applications of 6-hydroxy-1H-indole-4-carboxylic acid extend beyond academic research into commercial production pipelines. Pharmaceutical companies are increasingly interested in scalable synthetic routes that allow for cost-effective manufacturing at kilogram quantities. Collaborative efforts between academia and industry have led to optimized processes that leverage continuous flow chemistry and green solvent systems, aligning with global sustainability initiatives.
The growing interest in natural product-inspired drug discovery has also highlighted the significance of 6-hydroxy-1H-indole-4-carboxylic acid as a derivative precursor. Many biologically active compounds isolated from plants and microorganisms contain indole-like scaffolds, underscoring their evolutionary conservation and potential therapeutic value. Synthetic chemists are adept at mimicking these natural structures using 6-hydroxy-1H-indole-4-carboxylic acid as a key intermediate, thereby accelerating the discovery pipeline for new drugs.
Computational modeling has emerged as a powerful tool in the study of 6-hydroxy-1H-indole-4-carboxylic acid derivatives. Molecular docking simulations enable researchers to predict binding modes and affinities with high precision, guiding experimental efforts toward high-value candidates. This integration of computational chemistry with traditional wet-lab techniques has significantly reduced the time required to identify promising drug leads.
The versatility of 6-hydroxy-1H-indole-4-carboxylic acid is further demonstrated by its role in material science applications beyond pharmaceuticals. Its ability to participate in coordination chemistry has led to investigations into metal-organic frameworks (MOFs) where indolic ligands contribute to structural stability and functionality. Such materials have potential uses in catalysis, gas storage, and sensing technologies.
In conclusion,6-hydroxy-1H-indole-4-carboxylic acid (CAS No. 885520-57-0) represents a cornerstone molecule in modern chemical synthesis and drug development. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to create novel therapeutic agents with broad biological relevance. As research continues to uncover new synthetic strategies and pharmacological applications,6-hydroxy-1H-indole-4-carboxylic acid will undoubtedly remain at the forefront of innovation in this dynamic field.
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